6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
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Overview
Description
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative with a molecular formula of C19H20N2OS. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline typically involves the reaction of 6-ethoxy-4-methylquinazoline with 4-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-[(4-methylbenzyl)sulfanyl]-4-methylquinazoline
- 6-Ethoxy-4-methyl-2-(3-methylbenzylsulfanyl)-quinazoline
- 6-Ethoxy-2-({4-nitrobenzyl}sulfanyl)-4-methylquinazoline
Uniqueness
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy and methylbenzylsulfanyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological targets .
Properties
Molecular Formula |
C19H20N2OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2OS/c1-4-22-16-9-10-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
MKYRNEXHQCOQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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